2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
Description
This compound belongs to a class of triazole-containing benzamide derivatives, characterized by a 1,2,4-triazol-1-yl core substituted with cyclopropyl, thiophen-2-yl, and a benzamide-linked ethyl chain. Its structural complexity arises from the integration of heterocyclic moieties (thiophene, triazole) and a cyclopropyl group, which are often employed in medicinal chemistry to modulate pharmacokinetic properties and target binding . The presence of the 2-chlorobenzamide group may enhance interactions with hydrophobic pockets in biological targets, while the thiophene ring could contribute to π-π stacking interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-14-5-2-1-4-13(14)17(24)20-9-10-22-18(25)23(12-7-8-12)16(21-22)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKUZADXRBOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide (CAS Number: 1448046-48-7) is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, a cyclopropyl group, and a benzamide moiety. Its molecular formula is , with a molecular weight of 388.9 g/mol. The structural components contribute to its interactions with biological targets, influencing its activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding with active sites, while the cyclopropyl and thiophene groups enhance hydrophobic interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring the triazole structure. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | A549 | 0.12 - 2.78 |
| Compound C | HeLa | 0.65 - 2.41 |
These values indicate that modifications in the chemical structure can enhance or diminish biological activity. The introduction of electron-withdrawing or donating groups has been shown to affect the potency of these compounds significantly .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of triazole derivatives with their targets. For example, compounds that exhibit strong hydrophobic interactions with amino acid residues in receptors tend to show higher biological activity. This is similar to known anticancer agents like Tamoxifen, which also interacts with estrogen receptors through analogous mechanisms .
Study on Antitumor Activity
In a study evaluating various triazole derivatives, one compound demonstrated an IC50 value comparable to Tamoxifen against the MCF-7 breast cancer cell line. The mechanism involved the activation of apoptotic pathways through increased expression of p53 and caspase activation . This suggests that compounds like This compound may have similar mechanisms worth exploring.
In Vivo Studies
Further research is required to evaluate the in vivo efficacy and safety profile of this compound. Preliminary in vitro results are promising; however, translating these findings into clinical settings necessitates comprehensive pharmacokinetic and toxicological assessments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several compounds with structural similarities, though detailed pharmacological or physicochemical data are absent.
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound ID/Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | 1,2,4-Triazol-1-yl | Cyclopropyl, Thiophen-2-yl, 2-Chlorobenzamide | Kinase inhibition, Antimicrobial |
| 930944-60-8/N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl... | 1,2,4-Triazole | Pyridinyl, Trifluoromethyl, Propyl | Antiviral, Enzyme modulation |
| 1104927-49-2/Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]... | Thienopyrimidine | Ethylamino, Methoxyethyl | Oncology, Signal transduction |
| 733795-72-7/2-(4-hydroxyphenyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | Thienopyrimidinone | Hydroxyphenyl, Thiophen-2-yl | Anti-inflammatory, Anticancer |
Key Observations:
- Heterocyclic Diversity: The target compound’s 1,2,4-triazole core distinguishes it from thienopyrimidine-based analogs (e.g., 733795-72-7), which are associated with anticancer activity .
- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to ethyl or propyl substituents in analogs like 930944-60-6.
- Pharmacophore Potential: The 2-chlorobenzamide group in the target compound is absent in other listed analogs, suggesting unique binding modes in enzyme inhibition.
Methodological Considerations for Structural Analysis
The evidence highlights tools like SHELX and WinGX , which are critical for crystallographic refinement and molecular visualization . For instance:
- SHELXL : Used for small-molecule refinement, enabling precise determination of bond lengths and angles in triazole derivatives .
- ORTEP for Windows : Facilitates visualization of anisotropic displacement parameters, crucial for confirming the stereochemistry of cyclopropyl and thiophene groups .
Limitations of Available Data
The evidence provided lacks explicit experimental data (e.g., IC₅₀ values, solubility, or stability) for the target compound or its analogs. Structural comparisons are inferred from substituent chemistry and known applications of similar frameworks. Further studies utilizing the cited crystallographic software would be required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
